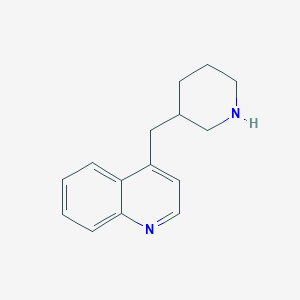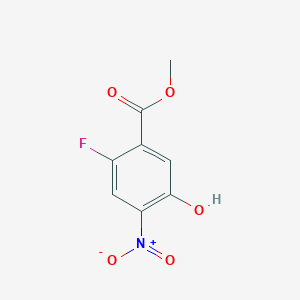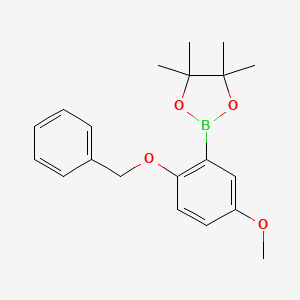
2-Bromo-1-ethoxy-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-ethoxy-4-iodobenzene is an organic compound with the molecular formula C8H8BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and ethoxy groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-ethoxy-4-iodobenzene typically involves the bromination and iodination of ethoxybenzene derivatives. One common method includes:
Bromination: Ethoxybenzene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-1-ethoxybenzene.
Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like nitric acid or hydrogen peroxide to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-ethoxy-4-iodobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of bromine and iodine, which are good leaving groups.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with organoboron compounds to form biaryl products.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives depending on the electrophile used.
Cross-Coupling Reactions: Biaryl compounds are the major products, which are valuable in pharmaceuticals and material science.
Scientific Research Applications
2-Bromo-1-ethoxy-4-iodobenzene is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology and Medicine: The compound is used in the synthesis of bioactive molecules and pharmaceutical intermediates.
Industry: It is employed in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-ethoxy-4-iodobenzene in chemical reactions involves:
Electrophilic Aromatic Substitution: The ethoxy group activates the benzene ring towards electrophilic attack, while bromine and iodine act as leaving groups.
Cross-Coupling Reactions: The palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl halide and the organoboron compound through oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
2-Bromo-1-iodobenzene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
2-Bromo-4-ethyl-1-iodobenzene: Contains an ethyl group instead of an ethoxy group, affecting its solubility and reactivity.
2-Bromo-4-fluoro-1-iodobenzene: The presence of a fluorine atom alters its electronic properties and reactivity.
Uniqueness: 2-Bromo-1-ethoxy-4-iodobenzene is unique due to the presence of both bromine and iodine, which provide versatile reactivity, and the ethoxy group, which influences its solubility and electronic properties, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-1-ethoxy-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVXEHVBOGIZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
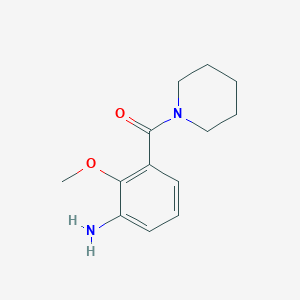
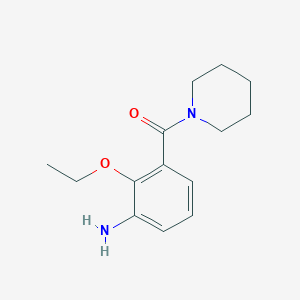

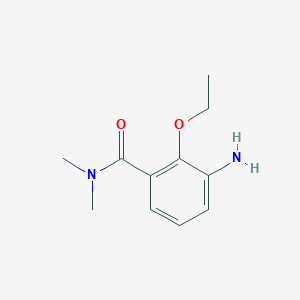

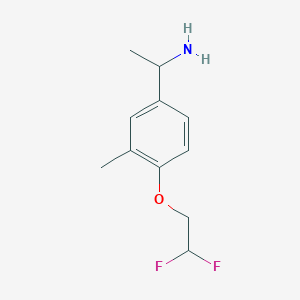
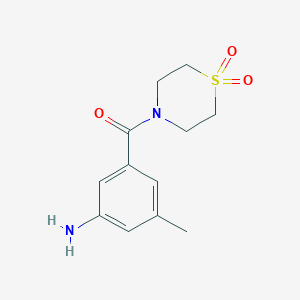


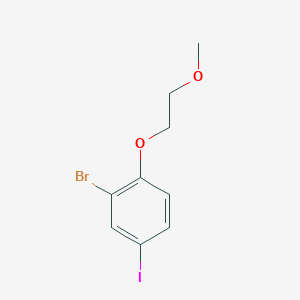
![2-[1-(Aminomethyl)cyclohexyl]acetohydrazide](/img/structure/B7975612.png)
